Chlorantholide D

説明

Chlorantholide D is a secondary metabolite isolated from specific plant sources. Its chemical architecture places it within a well-defined class of terpenoid compounds, which are of significant interest to researchers for their structural complexity and biological relevance.

This compound is a natural product that has been isolated from plants belonging to the genus Chloranthus, specifically from the species Chloranthus elatior and Chloranthus anhuiensis. nih.govresearchgate.netkib.ac.cnresearchgate.net These plants are part of the Chloranthaceae family, a group of flowering plants recognized as a rich source of structurally interesting and diverse secondary metabolites. researchgate.netnih.gov

The Chloranthaceae family comprises about four genera and approximately 80 species distributed worldwide. nih.gov Chemical investigations into this family have revealed a prevalence of terpenoids, particularly sesquiterpenoids and diterpenoids. researchgate.netnih.gov The Chloranthus genus, in particular, is noted for producing a wide array of sesquiterpenoids, which are often characteristic chemical markers for the genus. kib.ac.cnresearchgate.netmdpi.com The isolation of this compound and its congeners, Chlorantholides A-C, E, and F, from Chloranthus elatior underscores the importance of this genus as a source of novel natural compounds. nih.govvulcanchem.com

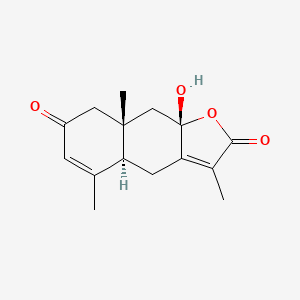

From a chemical standpoint, this compound is classified as a eudesmane-type sesquiterpene lactone. nih.govresearchgate.net This classification provides specific information about its molecular structure. "Sesquiterpene" indicates that it is a terpenoid with a 15-carbon skeleton, biosynthetically derived from three isoprene (B109036) units. ontosight.ai The term "eudesmane" refers to its specific bicyclic carbon framework, which consists of two fused six-membered rings. ontosight.aiiucr.orgrsc.org

The "-olide" suffix signifies the presence of a lactone, which is a cyclic ester functional group. ontosight.ai The α-methylene-γ-lactone group, in particular, is a common feature in many biologically active sesquiterpene lactones and is often considered a key structural element. nih.gov The structure of a previously reported eudesmanolide from Chloranthus anhuiensis was revised to be that of this compound based on detailed spectroscopic analysis. nih.govresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₄ |

| Molecular Weight | 262.30 g/mol |

| Class | Sesquiterpene Lactone |

| Sub-Class | Eudesmane (B1671778) |

| CAS Number | 1253106-58-9 |

Data sourced from publicly available chemical databases.

Eudesmane-type sesquiterpene lactones, the class to which this compound belongs, are the subject of extensive academic research due to their wide range of observed biological activities. cyberleninka.ruresearchgate.net Scientific investigations into these compounds are driven by the search for new molecular entities with potential applications in pharmacology and other fields. cyberleninka.ruresearchgate.net

The research trajectories for this class of natural products are diverse and include:

Anti-inflammatory studies: Many eudesmane sesquiterpenes have been investigated for their anti-inflammatory properties. ontosight.ainih.gov Research has shown that some of these compounds can interfere with key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov

Anticancer research: A significant area of study involves evaluating the cytotoxic effects of eudesmane lactones against various cancer cell lines. ontosight.ainih.gov Researchers are exploring their potential to induce apoptosis (programmed cell death) and inhibit tumor cell proliferation. nih.gov

Neuroprotective effects: Some studies have focused on the potential of eudesmane-type sesquiterpenoids to protect nerve cells from damage, indicating a possible avenue for research in neurodegenerative diseases.

Antimicrobial and other activities: The biological activities of these compounds also extend to antimicrobial, antiviral, and antiulcer effects. ontosight.ainih.gov

The continuous discovery of new eudesmane-type sesquiterpene lactones from various plant species, including those from the genus Inula and the family Asteraceae, fuels ongoing research into their chemical properties and biological potential. cyberleninka.ruresearchgate.net This sustained academic interest highlights the importance of natural products like this compound in the broader field of medicinal chemistry and drug discovery. cyberleninka.ru

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Chlorantholide A |

| Chlorantholide B |

| Chlorantholide C |

| This compound |

| Chlorantholide E |

| Chlorantholide F |

| Isoprene |

Structure

3D Structure

特性

IUPAC Name |

(4aR,8aR,9aS)-9a-hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-8-4-10(16)6-14(3)7-15(18)12(5-11(8)14)9(2)13(17)19-15/h4,11,18H,5-7H2,1-3H3/t11-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASWZWOWOOCKAU-GLQYFDAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3(C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery, Isolation Methodologies, and Advanced Structural Elucidation of Chlorantholide D

Historical Aspects of Chlorantholide D Discovery and Initial Isolation

This compound is a member of the eudesmane-type sesquiterpene lactones, a class of natural products that has garnered interest for its structural complexity and biological properties. Its formal identification is linked to phytochemical investigations of plants from the Chloranthus genus.

The discovery of this compound is a notable example of structural revision in natural product chemistry. Initially, a compound with the structure 8β-hydroxy-1-oxoeudesma-3,7(11)-dien-12,8-olide was isolated from the plant Chloranthus anhuiensis. researchgate.netresearchgate.netnih.gov However, subsequent, more detailed spectroscopic analysis led to a correction of this initial assignment. Researchers working on the ethanol (B145695) extract of a related species, Chloranthus elatior, isolated a series of six eudesmane-type sesquiterpene lactones which they named chlorantholides A-F. researchgate.netnih.gov During this investigation, they revised the structure of the compound previously isolated from C. anhuiensis to 8β-hydroxy-2-oxoeudesma-3,7(11)-dien-12,8-olide, which was then named this compound. researchgate.netresearchgate.netnih.govchemfaces.com This re-evaluation was crucial for the accurate characterization of this molecular entity. These findings were part of a broader exploration of the chemical constituents of the Chloranthaceae family, known to be a rich source of various terpenoids. nih.gov

| Key Historical Findings for this compound | |

| Natural Source | Initially identified from Chloranthus anhuiensis and later isolated from Chloranthus elatior. researchgate.netresearchgate.netnih.gov |

| Compound Class | Eudesmane-type sesquiterpene lactone. researchgate.netresearchgate.net |

| Initial Structure (Incorrect) | 8β-hydroxy-1-oxoeudesma-3,7(11)-dien-12,8-olide. researchgate.netresearchgate.netnih.gov |

| Revised Structure (Correct) | 8β-hydroxy-2-oxoeudesma-3,7(11)-dien-12,8-olide. researchgate.netresearchgate.netnih.gov |

Methodologies for Extraction and Chromatographic Purification in Research Settings

The isolation of this compound from its plant matrix is a multi-step process that involves initial extraction followed by rigorous purification using chromatographic techniques to yield the pure compound.

The process begins with the collection of plant material, such as the whole plants of Chloranthus elatior. kib.ac.cn This material is typically dried and ground to increase the surface area for efficient extraction. vulcanchem.com The initial extraction is performed using an organic solvent. google.com For the chlorantholide family of compounds, ethanol has been documented as the extraction solvent, where the plant material is soaked to create a crude extract. researchgate.netnih.gov

Following the primary extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their polarity. scribd.com The crude ethanol extract is typically suspended in water and then partitioned sequentially with solvents of increasing polarity, such as dichloromethane. google.com This separates the complex mixture into different fractions, concentrating the sesquiterpenoids like this compound in the less polar organic phase. google.com The resulting solvent fractions are then concentrated under reduced pressure to yield a semi-purified extract ready for chromatographic separation.

To isolate this compound from the complex mixture of the crude extract, researchers employ various chromatographic methods. vulcanchem.com Column chromatography (CC) is a fundamental technique used for the initial large-scale separation. drawellanalytical.comlibretexts.orgbyjus.com The concentrated extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. kib.ac.cncup.edu.cn

A mobile phase, consisting of a solvent system like petroleum ether-ethyl acetate, is passed through the column. kib.ac.cn Compounds separate based on their differential adsorption to the silica gel, with less polar compounds eluting faster. byjus.com The process is monitored, often by Thin Layer Chromatography (TLC), and fractions are collected. researchgate.net

Fractions identified as containing this compound undergo further purification. kib.ac.cn Semi-preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification step. vulcanchem.com An Agilent 1100 liquid chromatograph equipped with a Zorbax-SB-C18 column is an example of a system used for this purpose. kib.ac.cnresearchgate.net This reverse-phase chromatography separates compounds with high precision, allowing for the isolation of this compound with a high degree of purity (≥98%). bjoka-vip.commlbio.cn

| Summary of Extraction and Purification | |

| Extraction Solvent | Ethanol, followed by partitioning with Dichloromethane. researchgate.netnih.govgoogle.com |

| Primary Chromatography | Silica Gel Column Chromatography. kib.ac.cn |

| Mobile Phase Example | Petroleum ether-Ethyl Acetate gradient. kib.ac.cn |

| Final Purification | Semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. kib.ac.cnresearchgate.net |

Comprehensive Spectroscopic Approaches for Structural Determination

The definitive structure of this compound was established through the application of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR spectroscopy is an indispensable tool for elucidating the intricate three-dimensional structure of natural products. uni-muenchen.dechemrxiv.org For this compound and its analogs, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. sigmaaldrich.com The chemical shifts in the ¹³C NMR spectrum for this compound, along with its related compounds Chlorantholides A-F, have been documented, providing a reference for its carbon framework. researchgate.net

2D NMR (COSY, HSQC, HMBC, and ROESY): 2D NMR experiments are critical for establishing the connectivity and spatial arrangement of atoms.

Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular backbone. researchgate.net

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly important for determining the stereochemistry. It identifies protons that are close to each other in space, which helps in assigning the relative configuration of the molecule's stereocenters. kib.ac.cnresearchgate.net For instance, ROESY correlations were used to establish the co-facial orientation of key protons in related eudesmanolides, which was fundamental to the structural revision of this compound. kib.ac.cn

These combined NMR techniques allowed for the unambiguous assignment of the structure as 8β-hydroxy-2-oxoeudesma-3,7(11)-dien-12,8-olide. researchgate.netresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. biomol.comfrontiersin.org For this compound, High-Resolution Mass Spectrometry (HRMS), often using techniques like High-Resolution Electron Impact Mass Spectrometry (HREIMS), was employed. researchgate.net

HRMS provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. researchgate.net For this compound, the molecular formula was established as C₁₅H₁₈O₄. kib.ac.cnnih.gov This information is the first and one of the most critical pieces of data in the process of structure elucidation. It defines the number of atoms of each element present and, from this, the degree of unsaturation can be calculated, which indicates the total number of rings and double bonds in the molecule. Tandem MS (MS/MS) techniques can further be used to fragment the molecule and analyze the resulting pieces, providing additional clues about the molecular framework and the connectivity of its substructures. nationalmaglab.org

| Spectroscopic Data for this compound | |

| Molecular Formula | C₁₅H₁₈O₄. kib.ac.cnnih.gov |

| Molecular Weight | 262.30 g/mol . nih.gov |

| Structural Determination Methods | HREIMS, 1D NMR (¹H, ¹³C), 2D NMR (HMBC, ROESY), CD analysis. researchgate.netnih.govresearchgate.netresearchgate.net |

| Key Structural Features | Eudesmane-type sesquiterpene lactone framework with a hydroxyl group at C-8 and a ketone at C-2. researchgate.netresearchgate.net |

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Elucidation

The determination of a molecule's absolute configuration is a critical step in structural elucidation, defining the precise three-dimensional arrangement of its atoms. For complex chiral molecules like this compound, chiroptical methods, particularly Electronic Circular Dichroism (ECD), are indispensable tools. mdpi.comnih.gov These techniques measure the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules. spectroscopyasia.com

In the study of eudesmane-type sesquiterpene lactones, including the family to which this compound belongs, the CD exciton (B1674681) chirality method has been a key technique. researchgate.netresearchgate.net This method is particularly effective for molecules containing two or more chromophores that are spatially close to each other. The interaction between the electronic transitions of these chromophores creates a characteristic bisignate (two-branched) CD curve, the sign of which can be directly related to the absolute stereochemistry of the molecule.

The absolute configuration of this compound and its related compounds, Chlorantholides A-F, was established through extensive spectroscopic analysis, with their absolute configurations being studied by the CD exciton chirality method. researchgate.netresearchgate.net Modern approaches often couple experimental ECD spectra with quantum chemical calculations, such as time-dependent density functional theory (TDDFT), to predict the theoretical ECD spectrum for a proposed structure. mdpi.comfrontiersin.org By comparing the experimental spectrum with the calculated one, the absolute configuration can be assigned with a high degree of confidence. nih.govfrontiersin.org This integrated approach provides a powerful, non-empirical, and reliable means for the stereochemical characterization of natural products in solution. mdpi.comspectroscopyasia.com

Table 1: Key Chiroptical Data for Related Compounds

| Compound | Method Used | Key Finding |

|---|---|---|

| Chlorantholides A-F | CD exciton chirality method | Determination of absolute configurations. researchgate.netresearchgate.net |

| Eutypellaolide C | Comparison of experimental and calculated ECD spectra | Absolute configuration determined as 5R,8S,9S,10R. frontiersin.org |

Revisions and Refinements in the Structural Assignment of this compound

The process of determining the structure of a novel natural product is an intricate puzzle that occasionally involves revisions as more data becomes available. Such was the case for the compound now known as this compound.

Initially, a new eudesmanolide was isolated from the plant Chloranthus anhuiensis. researchgate.net Based on the available spectroscopic data at the time, its structure was proposed as 8β-hydroxy-1-oxoeudesma-3,7(11)-dien-12,8-olide.

However, subsequent phytochemical investigation into a related plant, Chloranthus elatior, led to the isolation of six new eudesmane-type sesquiterpene lactones, named chlorantholides A-F. researchgate.net During the extensive spectroscopic analysis of these compounds, researchers re-examined the data for the previously reported eudesmanolide from C. anhuiensis. researchgate.netresearchgate.net This re-evaluation revealed inconsistencies between the reported structure and the spectral data.

The research team proposed a structural revision based on their comprehensive analysis. researchgate.net They concluded that the correct structure was not the 1-oxo derivative but rather the 2-oxo isomer. The structure was therefore revised to 8β-hydroxy-2-oxoeudesma-3,7(11)-dien-12,8-olide. researchgate.netresearchgate.netresearchgate.net This revised structure was named this compound, bringing it into the named series of compounds isolated from C. elatior. researchgate.netwjpls.org This correction underscores the importance of rigorous and comparative spectroscopic analysis in the field of natural product chemistry.

Table 2: Structural Revision Details of this compound

| Aspect | Initially Proposed Structure | Revised Structure (this compound) |

|---|---|---|

| IUPAC Name | 8β-hydroxy-1-oxoeudesma-3,7(11)-dien-12,8-olide | 8β-hydroxy-2-oxoeudesma-3,7(11)-dien-12,8-olide researchgate.netresearchgate.net |

| Plant Source of Original Compound | Chloranthus anhuiensis researchgate.net | Chloranthus elatior (where revision was established) researchgate.net |

| Key Difference | Position of the ketone group (C-1) | Position of the ketone group (C-2) |

| Reason for Revision | Re-evaluation of spectroscopic data during the study of Chlorantholides A-F. researchgate.netresearchgate.net | Comprehensive 1D and 2D NMR spectroscopic analysis. |

Chemical Synthesis and Strategic Derivatization of Chlorantholide D and Its Analogs

Total Synthesis Approaches to the Core Eudesmane (B1671778) Skeleton

The total synthesis of eudesmane sesquiterpenoids, including the core structure of Chlorantholide D, is a well-explored area of organic chemistry. While a specific total synthesis of this compound has not been prominently reported in the literature, numerous strategies have been developed to construct the fundamental eudesmane carbon framework. These approaches provide a blueprint for a potential future synthesis of this compound.

Key strategies often begin with readily available chiral starting materials like (+)-carvone or the Wieland-Miescher ketone to establish the initial stereochemistry. wikipedia.orgpsu.edu Common synthetic challenges include the stereocontrolled formation of the decalin ring system and the installation of the angular methyl group and the isopropyl or related side chain.

Prominent reactions utilized in the synthesis of eudesmane cores include:

Robinson Annulation: A classic method for constructing the six-membered ring of the decalin system.

Diels-Alder Reaction: Used to form the bicyclic core in a stereocontrolled manner.

Catalytic Asymmetric Alkylation: Modern methods, such as palladium-catalyzed asymmetric alkylation, can forge key all-carbon quaternary stereocenters, which are characteristic of many eudesmanes.

Ring-Closing Metathesis (RCM): Efficiently forms the cyclohexene (B86901) ring present in many eudesmane structures.

Radical Cyclizations: Employed to form highly congested carbon centers within the molecule. chemrxiv.org

One notable approach involves an asymmetric tandem Michael addition and Aldol reaction, followed by an Au(I)-catalyzed Alder-Ene reaction, to construct a hydroxy-carrying eudesmane core. This strategy highlights the use of modern catalytic methods to streamline the synthesis of these complex natural products.

Table 1: Key Synthetic Reactions for Eudesmane Core Construction

| Reaction Type | Description | Application Example |

|---|---|---|

| Robinson Annulation | A base-catalyzed reaction between a ketone and a methyl vinyl ketone to form a cyclohexenone ring. | Formation of the decalin ring system. |

| Diels-Alder Reaction | A [4+2] cycloaddition to construct the bicyclic core with high stereocontrol. | Stereospecific synthesis of the cis- or trans-decalin framework. |

| Catalytic Asymmetric Alkylation | Transition-metal catalyzed reaction to create chiral quaternary carbon centers. | Installation of the angular methyl group at the C-10 position. |

Semi-Synthetic Strategies from Isolated Precursors

For this compound, several plausible semi-synthetic routes can be envisioned using other eudesmanolides isolated from Chloranthus species. For instance, Chlorantholide A, which shares the same eudesmanolide core but differs in its oxidation pattern, could serve as a potential starting material. vulcanchem.com The conversion would require targeted oxidation reactions to introduce the C-2 ketone characteristic of this compound.

Another potential precursor is shizukolidol, which also possesses the eudesmane framework. researchgate.net The conversion of such precursors would likely involve a series of protection, oxidation, and deprotection steps to selectively modify the existing functional groups without affecting other sensitive parts of the molecule. Key transformations could include:

Allylic Oxidation: To introduce the ketone at the C-2 position. Reagents like chromium trioxide or selenium dioxide are commonly used for this purpose.

Hydroxylation: To install the tertiary alcohol at C-8 if the precursor lacks it.

Dehydrogenation: To form the double bond in the lactone ring.

The feasibility of these semi-synthetic strategies depends on the relative abundance of potential precursors in the natural source and the chemoselectivity of the required chemical transformations.

Diversity-Oriented Synthesis (DOS) for Structural Exploration of this compound Analogs

Diversity-Oriented Synthesis (DOS) is a synthetic strategy that aims to rapidly generate libraries of structurally diverse small molecules from a common starting material. cam.ac.ukmdpi.comnih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space to discover new compounds with novel biological activities. rsc.org The this compound scaffold is an excellent candidate for a DOS campaign due to its multiple functional groups and complex three-dimensional structure.

A hypothetical DOS strategy for exploring this compound analogs could begin with a common intermediate that contains the core eudesmane skeleton. This intermediate could be generated via a concise total synthesis or derived from a natural precursor. From this central scaffold, diversity can be introduced through several branching pathways:

Appendage Diversity: The functional groups of this compound—the ketone and the tertiary alcohol—can be reacted with a variety of building blocks to add different appendages. For example, the ketone could be converted to a library of oximes, hydrazones, or subjected to Wittig-type reactions. The tertiary alcohol could be esterified with a diverse set of carboxylic acids.

Skeletal Diversity: The core eudesmane skeleton itself could be modified. For example, reactions like ring expansion, ring contraction, or fragmentation could be employed to generate novel polycyclic systems. The α,β-unsaturated lactone could participate in cycloadditions to build new fused rings.

Stereochemical Diversity: By controlling the stereochemistry of key reactions or using stereoisomers of the starting materials, analogs with different spatial arrangements can be synthesized.

Such a DOS library would provide a valuable collection of compounds for high-throughput screening to identify new analogs with potentially enhanced or entirely new biological functions. nih.gov

Targeted Chemical Modifications and Derivatization for Functional Studies

Targeted chemical modifications of this compound are essential for conducting functional studies, particularly for establishing Structure-Activity Relationships (SAR). nih.gov SAR studies correlate specific structural features of a molecule with its biological activity, providing insights into its mechanism of action and guiding the design of more potent and selective analogs.

The structure of this compound offers several sites for selective modification:

The α,β-Unsaturated Ketone (A-ring): This Michael acceptor is a prime target for conjugate addition reactions with various nucleophiles (e.g., thiols, amines). Modification at this site can probe the importance of this electrophilic center for biological activity. The ketone itself can be reduced to the corresponding alcohol, altering the planarity and electronic properties of the A-ring.

The α,β-Unsaturated γ-Lactone (C-ring): This moiety is another potential Michael acceptor and a critical feature for the activity of many sesquiterpene lactones. The exocyclic double bond can be selectively reduced or functionalized. The lactone can be opened via hydrolysis or aminolysis to generate seco-compounds, which can be tested to see if the closed lactone ring is necessary for activity.

The Tertiary Hydroxyl Group (C-8): This group can be esterified or etherified to explore the impact of steric bulk and electronics at this position. Elimination of this hydroxyl group would generate a new double bond, further modifying the shape and reactivity of the molecule.

By systematically synthesizing a series of these derivatives and evaluating their biological activity, a detailed SAR profile for this compound can be constructed. This information is invaluable for optimizing its properties and potentially developing it into a lead compound for therapeutic applications. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Chemical Family | Source/Origin |

|---|---|---|

| Chlorantholide A | Eudesmane Sesquiterpene Lactone | Chloranthus species |

| This compound | Eudesmane Sesquiterpene Lactone | Chloranthus species |

| (+)-Carvone | Monoterpenoid Ketone | Natural product (e.g., caraway, spearmint) |

| Shizukolidol | Eudesmanolide | Chloranthus species |

Pre Clinical Biological Activities and Mechanistic Investigations of Chlorantholide D

In Vitro Studies on Cellular and Molecular Targets

Modulation of Cellular Signaling Pathways

Chlorantholide D has been shown to modulate several cellular signaling pathways, primarily in the context of cancer research. One of the key pathways affected is the FAK signaling pathway, which is involved in cell migration. nih.gov By regulating this pathway, this compound can inhibit the migration of cancer cells. nih.gov Additionally, it has been observed to stimulate the production of reactive oxygen species (ROS), which can trigger apoptotic processes in cancer cells. nih.govresearchgate.net

The compound also influences the expression of proteins that regulate the cell cycle and apoptosis. nih.gov For instance, it can lead to the downregulation of Bcl-2, an anti-apoptotic protein, and the upregulation of Bax, a pro-apoptotic protein. nih.gov This shift in the balance between anti- and pro-apoptotic proteins promotes programmed cell death. nih.gov Furthermore, this compound has been found to arrest the cell cycle at the G2 stage in cancer cells, thereby blocking their growth. nih.govresearchgate.net

Some studies suggest that the broader family of compounds to which this compound belongs, sesquiterpenoid lactones, may modulate signaling pathways involved in inflammation. vulcanchem.com Research on related compounds indicates potential interactions with pathways such as the PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial for cell growth, proliferation, and survival. mdpi.com However, direct evidence for this compound's effect on these specific pathways is still emerging.

Enzyme Inhibition and Activation Mechanisms

The direct effects of this compound on specific enzymes are not yet extensively detailed in the available research. However, based on the activities of related compounds and the pathways it modulates, some inferences can be made. The regulation of signaling pathways often involves the inhibition or activation of protein kinases. malvernpanalytical.comuniversiteitleiden.nl For example, the modulation of the FAK signaling pathway by this compound suggests an interaction with focal adhesion kinase or downstream kinases. nih.gov

The broader class of sesquiterpenoid lactones has been noted for its potential to inhibit various enzymes, contributing to their anti-inflammatory and anticancer properties. researchgate.net Enzymes are critical mediators of inflammation, with cyclooxygenase (COX) enzymes being extensively studied targets for anti-inflammatory drugs. nih.gov While not directly demonstrated for this compound, it is plausible that it could exhibit inhibitory effects on such inflammatory enzymes. Further investigation is required to elucidate the specific enzyme inhibition or activation mechanisms of this compound.

Receptor Binding and Ligand-Target Interactions

Detailed studies on the specific receptor binding and ligand-target interactions of this compound are limited. However, its ability to modulate cellular signaling pathways implies interactions with specific molecular targets. nih.gov For instance, its effect on the FAK signaling pathway suggests a potential interaction with components of this pathway, although direct binding to a receptor has not been explicitly demonstrated. nih.gov

In silico molecular docking studies have been performed on compounds from the Chloranthus genus, including this compound, to predict their binding affinities to certain protein targets. nih.gov One such study investigated the interaction of this compound with a potassium channel protein, revealing a specific binding score. nih.gov This suggests a potential direct interaction, although this is a computational prediction that requires experimental validation. The interaction was noted to involve hydrophobic interactions. nih.gov

Investigations in Defined Cellular Models

Growth Modulation and Apoptosis Induction in Specific Cell Lines

This compound has demonstrated significant cytotoxic and growth-modulating effects in various cancer cell lines. A notable study focused on its impact on human breast cancer cells, specifically the MCF-7 cell line. nih.gov In this model, this compound was found to block cell growth and trigger apoptosis. nih.govresearchgate.net The mechanism behind this involves the stimulation of reactive oxygen species (ROS) and the arrest of the cell cycle at the G2 phase. nih.govresearchgate.net

Further mechanistic studies in MCF-7 cells revealed that this compound modulates the expression of key apoptosis-related proteins. nih.gov It was observed to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in inducing the mitochondrial pathway of apoptosis. nih.gov The cytotoxic effects of this compound have also been evaluated against the HepG2 human liver cancer cell line. nih.gov

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 6.7 ± 1.0 |

| HepG2 (Liver Cancer) | 13.7 ± 1.4 |

Data from a study evaluating the cytotoxic effects of this compound. nih.gov

Modulation of Inflammatory Mediators

While direct and extensive studies on the modulation of inflammatory mediators by this compound are not widely available, the anti-inflammatory potential of the Chloranthus genus and its constituent compounds, including sesquiterpenoids, is recognized. researchgate.netresearchgate.net Inflammation is a complex process involving various mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase (COX). nih.govcsic.es

Research on related natural compounds has shown that they can modulate the production of pro-inflammatory mediators. nih.gov For instance, some flavonoids have been shown to reduce the production of cytokines like IL-1β, IL-6, and TNF-α. mdpi.com Given that this compound belongs to a class of compounds known for their anti-inflammatory activities, it is plausible that it could exert similar effects. vulcanchem.com However, specific studies detailing the direct impact of this compound on the release of inflammatory mediators from immune cells or other cell types are needed to confirm this.

Antimicrobial Activity in Specific Microbial Models

The antimicrobial potential of sesquiterpenoids isolated from the Chloranthus genus is a significant area of research. researchgate.net These compounds are recognized for a wide range of bioactivities, including antibacterial and antifungal effects. researchgate.net The evaluation of antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible in vitro growth of a microorganism. wikipedia.orgbmglabtech.com

While specific MIC values for this compound are not extensively documented in publicly available literature, studies on analogous compounds from the same plant family provide valuable insights. For instance, various sesquiterpenoids from Chloranthus japonicus have demonstrated notable antibacterial activity. Testing against human pathogens revealed that some compounds exhibited potent inhibition of Escherichia coli, with MIC values as low as 0.5 µg/mL, comparable to the antibiotic chloramphenicol. nih.gov Against Micrococcus luteus, MIC values for active compounds ranged from 0.5 to 32 µg/mL. nih.gov

In the realm of antifungal activity, sesquiterpenoids from Chloranthus have also shown promise. Dimeric sesquiterpenes, such as shizukaols C and F from Chloranthus japonicus, displayed potent activity against a variety of plant pathogenic fungi with MICs ranging from 4 to 16 µg/ml. jmb.or.kr Other related sesquiterpenoid lactones have shown varied inhibitory rates against fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov For example, chlojaponilactone F demonstrated an 82.61% inhibition of Sclerotinia sclerotiorum at a concentration of 50 μg/mL. researchgate.net Conversely, some studies on sesquiterpenoids from other species like Chloranthus multistachys found the tested compounds to be inactive against the selected microorganisms. nih.gov This highlights the structural specificity of antimicrobial action among this class of molecules.

Table 1: Antimicrobial Activity of Sesquiterpenoids from Chloranthus Species

| Compound/Class | Microbial Model | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Sesquiterpenoids | Escherichia coli | MIC | 0.5 - 32 µg/mL | nih.gov |

| Sesquiterpenoids | Micrococcus luteus | MIC | 0.5 - 32 µg/mL | nih.gov |

| Shizukaols C & F | Pythium ultimum | MIC | 4 - 16 µg/mL | jmb.or.kr |

| Shizukaols C & F | Phytophthora infestans | MIC | 4 - 16 µg/mL | jmb.or.kr |

| Shizukaols C & F | Botrytis cinerea | MIC | 4 - 16 µg/mL | jmb.or.kr |

| Chlojaponilactone F | Sclerotinia sclerotiorum | % Inhibition (at 50 µg/mL) | 82.61% | researchgate.net |

Tyrosinase Inhibition Studies

Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting step in melanin (B1238610) biosynthesis. asianjpr.com Its inhibition is a major focus for the development of agents for hyperpigmentation disorders and in the food industry to prevent browning. asianjpr.com Inhibitors are often evaluated based on their IC₅₀ value, the concentration required to inhibit 50% of the enzyme's activity, with a lower value indicating greater potency. dergipark.org.tr Kojic acid is a commonly used as a standard inhibitor in these assays for comparison. researchgate.netresearchgate.net

Lindenane sesquiterpenoids, the class to which this compound belongs, have been investigated for a variety of bioactivities, and studies have pointed toward their potential as enzyme inhibitors. malariaworld.org While specific IC₅₀ values for this compound are not detailed in the available research, the investigation of natural products for tyrosinase inhibition is a very active field. For context, various natural compounds exhibit potent tyrosinase inhibition. For example, some flavonoid derivatives show competitive inhibition with IC₅₀ values significantly lower than that of kojic acid. dergipark.org.tr The mechanism often involves the chelation of copper ions within the enzyme's active site. nih.gov The evaluation of this compound in such assays would be a logical step to quantify its potential as a tyrosinase inhibitor.

Studies in Ex Vivo Tissue Models

Ex vivo models, which utilize living tissue outside of the organism, serve as a critical bridge between in vitro cell culture and in vivo animal studies. mdpi.com These models, such as human skin explants or organ-on-a-chip (OOC) systems, preserve the complex three-dimensional architecture and cellular diversity of native tissue, offering a more physiologically relevant environment for preclinical testing. mdpi.comcutech.it

Currently, there is no specific published research detailing the investigation of this compound in ex vivo tissue models. However, the known anti-inflammatory activities of related lindenane sesquiterpenoids suggest that such models would be highly valuable. researchgate.netacs.orgrsc.org For example, the InflammaSkin® model, a human ex vivo skin explant that simulates T-cell-driven inflammation akin to psoriasis, could be used to assess the anti-inflammatory efficacy of this compound. nih.gov In this model, researchers can measure the modulation of key inflammatory biomarkers like IL-17A, IL-22, and TNF-α following treatment. nih.gov Similarly, ex vivo models of dermal fibrosis could be used to explore the compound's potential effects on collagen deposition and tissue remodeling. openrheumatologyjournal.com OOC technology, which can model liver, kidney, or lung tissues on a microfluidic chip, offers another powerful platform to study the efficacy and potential organ-specific effects of this compound in a human-relevant context, potentially reducing the reliance on animal models. emulatebio.comdynamic42.com

Mechanistic Research in In Vivo Animal Models (Focus on Physiological and Molecular Responses)

In vivo animal models are indispensable for understanding the complex physiological and molecular responses to a new chemical entity within a whole, living organism. cn-bio.com Such studies are crucial for elucidating mechanisms of action and identifying pharmacodynamic markers of a compound's activity.

Evaluation of Specific Organ System Responses in Animal Models

While in vivo studies specifically examining this compound are not found in the current body of literature, the pronounced anti-inflammatory activity of related lindenane sesquiterpenoids provides a strong rationale for its investigation in relevant animal models. acs.orgrsc.org Studies on other compounds from Chloranthus species have demonstrated significant in vivo anti-inflammatory and immunosuppressive effects. These effects were observed in mouse models of ear swelling and rat models of collagen-induced arthritis, where treatment led to reduced edema and attenuated arthritis severity.

Future in vivo research on this compound would likely focus on similar models of inflammatory disease. Key organ systems for evaluation would include the skin (in models of dermatitis), joints (in models of arthritis), and the pulmonary system (in models of lung inflammation). The assessment would involve monitoring physiological responses such as changes in tissue swelling, cellular infiltration, and the histopathological analysis of affected organs to determine the extent of tissue protection conferred by the compound.

Pharmacodynamic Biomarkers in Animal Studies

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a molecular or cellular response to a drug, providing a crucial link between drug exposure, target engagement, and biological effect. cancer.govfda.gov The identification and validation of PD biomarkers in preclinical animal models are essential for making informed decisions in drug development. cancer.govnih.gov

For this compound, no specific PD biomarkers have been reported. However, based on the known anti-inflammatory activities of related compounds, a logical approach would be to investigate biomarkers associated with inflammatory pathways. In animal models of inflammation, researchers could measure changes in the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue samples following treatment. researchgate.net Furthermore, molecular analyses of target tissues could reveal modulation of signaling pathways such as NF-κB, which is a central regulator of inflammation. The development of assays to measure the phosphorylation status of key signaling proteins or the expression of specific target genes in response to this compound would provide robust PD biomarkers to guide further development. cancer.gov

Comparative Analysis of Biological Activities Across this compound and Related Sesquiterpenoids

This compound belongs to the lindenane class of sesquiterpenoids, which are characteristic natural products of the Chloranthaceae family. malariaworld.orgnih.gov This family of compounds, including monomers and a diverse array of dimers, exhibits a broad spectrum of pharmacological activities. malariaworld.orgrsc.org A comparative analysis highlights both shared and unique properties among these structurally related molecules.

Many lindenane sesquiterpenoids and their dimers demonstrate significant anti-inflammatory, cytotoxic, antifungal, and antimalarial activities. malariaworld.orgresearchgate.net For instance, shizukaols, which are dimeric sesquiterpenoids, show potent antifungal effects. jmb.or.kr Many lindenane dimers also exhibit considerable anti-inflammatory potential. acs.org The cytotoxic activity against various cancer cell lines is another common feature reported for sesquiterpenes from the Chloranthus genus. researchgate.net

While this compound is noted for potential tyrosinase inhibition, other related compounds have been more extensively characterized for different bioactivities. nih.gov The structural variations, such as the type of carbon skeleton (e.g., lindenane, eudesmane (B1671778), guaiane) and whether they exist as monomers or dimers, play a crucial role in determining the specific biological profile and potency of each compound.

Table 2: Comparative Biological Activities of this compound and Related Sesquiterpenoids

| Compound/Class | Type | Reported Biological Activities | Reference |

|---|---|---|---|

| This compound | Lindenane Monomer | Tyrosinase Inhibition (putative) | nih.gov |

| Shizukaols C & F | Lindenane Dimer | Antifungal (phytopathogens), Anti-inflammatory | jmb.or.kr |

| Chlojaponilactones | Lindenane Monomer | Antifungal, Anti-inflammatory | researchgate.netnih.gov |

| Chlorajaponilides A-E | Lindenane Dimer | Anti-HIV-1 | jmb.or.kr |

| General Lindenanes | Monomers & Dimers | Cytotoxic, Anti-inflammatory, Neuroprotective, Antifungal, Antimalarial | malariaworld.orgrsc.org |

| Eudesmanes | Eudesmane Monomer | Anti-inflammatory (NO production inhibition), Cytotoxic | researchgate.net |

Structure Activity Relationship Sar Studies of Chlorantholide D and Its Analogs

Principles and Methodologies of Structure-Activity Relationship Analysis

The core principle of Structure-Activity Relationship (SAR) analysis is that the biological activity of a chemical compound is directly related to its three-dimensional structure. wikipedia.org Even minor alterations to a molecule's framework can lead to significant changes in its biological effects, including potency, selectivity, and metabolic stability. oncodesign-services.com The primary goal of SAR studies is to systematically identify these crucial structural determinants. oncodesign-services.com

The methodology for SAR analysis typically involves a systematic, iterative process:

Synthesis of Analogs: A series of new compounds (analogs) is designed and synthesized. Each analog possesses specific, deliberate modifications to the structure of a "lead" compound, such as Chlorantholide D. oncodesign-services.com These modifications can include the addition, removal, or replacement of functional groups, or alterations to the carbon skeleton.

Biological Testing: The synthesized analogs are then evaluated in biological assays to measure their activity against a specific target, such as an enzyme, receptor, or cell line. oncodesign-services.com This provides quantitative data, often expressed as an IC₅₀ value (the concentration required to inhibit a biological process by 50%).

Analysis and Correlation: The biological activity data for the series of analogs are compared and correlated with their structural differences. This analysis helps to deduce which parts of the molecule, known as pharmacophores or toxophores, are responsible for its desired activity or unwanted side effects. oncodesign-services.com

This process allows medicinal chemists to build a qualitative understanding of the SAR, guiding the rational design of next-generation compounds with improved therapeutic profiles. wikipedia.org

Identification of Key Structural Moieties Essential for Biological Activities

Lindenane-type sesquiterpenoid dimers, the class to which this compound belongs, are characterized by complex, highly oxygenated, and stereochemically rich structures, often formed through Diels-Alder cycloadditions of sesquiterpenoid monomers. acs.orgcjnmcpu.com Research on a variety of these dimers isolated from Chloranthus and Sarcandra species has provided preliminary SAR insights that are likely applicable to this compound.

A study on lindenane sesquiterpenoid dimers as inhibitors of the NLRP3 inflammasome provides a clear example. nih.gov By comparing the inhibitory activities of 23 different analogs, researchers conducted a preliminary SAR analysis. For instance, comparing the activity of Chlorahololide K (IC₅₀ > 10 µM) with that of Chlorahololide L (IC₅₀ = 4.89 µM) suggests that the presence and orientation of hydroxyl groups on the sesquiterpenoid core are critical for potent activity. Specifically, the replacement of a hydroxyl group with a hydrogen atom can drastically alter the molecule's interaction with its biological target. nih.gov

Furthermore, the dimerization pattern itself is a key structural determinant. The way two sesquiterpenoid monomers are linked—whether through carbon-carbon bonds or oxygen bridges—and the resulting stereochemistry of the dimer are fundamental to its biological profile. acs.orgresearchgate.net For example, the cytotoxicity of some sesquiterpenoid dimers has been attributed to the presence of an α-methylene-γ-butyrolactone moiety, which can act as a Michael receptor. cjnmcpu.comcjnmcpu.com

| Compound | Key Structural Difference from Analog | Inhibitory Activity (IC₅₀, µM) | SAR Implication |

|---|---|---|---|

| Chlorahololide K | - | > 10 | Base compound, low activity. |

| Chlorahololide L | Different hydroxylation pattern compared to Chlorahololide K | 4.89 ± 0.63 | Specific hydroxyl groups enhance activity. |

| Compound 17 | Unique side chain modifications | 2.99 ± 0.17 | Side chain structure is critical for high potency. |

| Compound 22 | Stereochemical variations | 8.73 ± 0.51 | Stereochemistry influences binding and activity. |

Elucidation of Pharmacophore Features via Chemical Modification

A pharmacophore is the essential three-dimensional arrangement of functional groups within a molecule that is responsible for its biological activity. oncodesign-services.com It is a conceptual model, rather than a real molecule, that defines the key features necessary for binding to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The elucidation of a pharmacophore is achieved by systematically modifying the lead compound and observing the effect on its activity. For example, in a study of sesquiterpenoid dimers, researchers identified the 2-methylacryloyl moiety as a key pharmacophore responsible for cytotoxicity. cjnmcpu.com This group acts as a Michael acceptor, a reactive site that can form covalent bonds with biological macromolecules, leading to cell death.

For this compound and its analogs, identifying the pharmacophore would involve:

Modifying Functional Groups: Synthetically altering or removing specific groups like hydroxyls (-OH), carbonyls (C=O), and ester linkages.

Assessing Activity: Testing these new analogs in relevant biological assays (e.g., anti-inflammatory or anti-cancer cell lines). mdpi.com

Mapping Features: If removing a specific hydroxyl group leads to a complete loss of activity, it is identified as a critical pharmacophoric feature, likely a hydrogen bond donor. If modifying a hydrophobic part of the molecule enhances activity, this region is also included in the pharmacophore model.

While a definitive pharmacophore model for this compound has not been published, studies on related compounds suggest that a combination of specific hydroxyl groups for hydrogen bonding and a defined hydrophobic core for van der Waals interactions are essential features. nih.gov

Computational and Quantum Mechanical Approaches in SAR Delineation

Modern drug discovery heavily relies on computational methods to complement experimental SAR studies. oncodesign-services.com These in silico techniques can predict how a molecule will bind to its target, helping to prioritize which analogs to synthesize and test.

Molecular Docking: This is a primary computational tool used in SAR. It involves simulating the interaction between a ligand (like this compound) and its biological target (a protein or enzyme). The program predicts the preferred binding pose and calculates a "docking score," which estimates the binding affinity. annamalaiuniversity.ac.in For instance, molecular docking studies of a potent lindenane dimer, Compound 17 , with the NLRP3 protein suggested a strong interaction, providing a structural hypothesis for its high activity. nih.gov Such studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, thus rationalizing the experimental SAR data.

Quantum Mechanical (QM) Methods: QM approaches offer a higher level of theory to study the electronic properties of molecules. researchgate.net These methods can calculate properties like electrostatic potential, orbital energies, and charge distribution, which govern molecular interactions. In SAR, QM can be used to:

Refine the charge models of ligands for more accurate docking simulations.

Analyze the electronic nature of the pharmacophore to understand why certain features are essential.

Study reaction mechanisms, for example, how a molecule like a sesquiterpenoid dimer might covalently bind to its target.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful, treating the most critical part of the system (the ligand and the active site) with high-accuracy QM, and the rest of the protein and solvent with more efficient MM methods. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) analysis represents a more advanced, mathematical evolution of the qualitative SAR principle. cabidigitallibrary.org QSAR models aim to create a statistical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org

The process involves several key steps:

Data Set Collection: A dataset of compounds with known structures and measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Computer software is used to calculate a large number of numerical values, or "molecular descriptors," for each compound. chemmethod.com These descriptors quantify various physicochemical properties, such as lipophilicity (logP), molecular weight, polar surface area, and electronic and topological indices.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a selection of the best descriptors with the biological activity. annamalaiuniversity.ac.inchemmethod.com The general form is: Activity = f(Descriptor 1, Descriptor 2, ...) .

Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used to build the model. researchgate.net

A validated QSAR model can be incredibly valuable for predicting the activity of novel, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. oncodesign-services.com For example, a QSAR study on thiourea-based anion transporters successfully created a mathematical model showing that transport ability depended mainly on lipophilicity, with smaller contributions from molecular size and hydrogen bond acidity. rsc.org

While comprehensive QSAR models specifically for this compound and its direct analogs are not yet widely published, the wealth of data on lindenane sesquiterpenoid dimers presents a prime opportunity for future QSAR studies to build predictive models for anti-inflammatory or anticancer activity. mdpi.comnih.gov

Advanced Analytical Methodologies in Chlorantholide D Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating individual components from a mixture. In the context of Chlorantholide D, which is sourced from plants of the Chloranthus genus, chromatographic methods are indispensable for its isolation and for verifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. opensciencepublications.com It is particularly well-suited for volatile and semi-volatile organic molecules. nih.gov As a sesquiterpene lactone, this compound can be analyzed by GC-MS, often following a derivatization step to increase its volatility.

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. japsonline.com The separation is based on the differential partitioning of compounds between the stationary phase coating the column and the mobile gas phase. nih.gov Compounds with higher volatility and lower affinity for the stationary phase travel faster, resulting in different retention times.

Table 1: Illustrative GC-MS Parameters for Sesquiterpenoid Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Temperature Program | Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | 40-500 amu |

High-Performance Thin-Layer Chromatography (HPTLC) in Compound Tracking

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and sophisticated form of TLC that offers improved resolution, sensitivity, and the potential for quantitative analysis. phcogres.commdpi.com It is a powerful tool for the rapid screening and fingerprinting of phytochemicals in herbal extracts. plantarc.comyoutube.com

In the study of this compound, HPTLC is ideal for tracking the compound's presence across different fractions during the lengthy extraction and purification process. A small amount of each fraction is applied as a narrow band onto a high-quality HPTLC plate coated with a fine-particle stationary phase (e.g., silica (B1680970) gel). mdpi.com The plate is then developed in a sealed chamber with a suitable mobile phase. ijpsjournal.com

The separation occurs as the mobile phase moves up the plate, carrying the sample components at different rates based on their polarity and interaction with the stationary phase. After development, the plate is visualized under UV light (e.g., at 254 nm and 366 nm) and with specific chemical reagents to reveal the separated compounds as distinct bands. youtube.com The retention factor (Rf) value of a band—the ratio of the distance traveled by the compound to that of the solvent front—is a characteristic property. By comparing the Rf value of a band in a sample fraction to that of a pure this compound standard run on the same plate, one can quickly identify which fractions contain the target compound. plantarc.com This makes HPTLC an efficient method for guiding the isolation process and for the quality control of herbal preparations. ijpsjournal.com

High-Resolution Mass Spectrometry (HRMS) in Metabolomic and Identification Studies

While standard GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units or better). opensciencepublications.com This precision is critical for unambiguously determining a compound's elemental formula. opensciencepublications.com

For a compound like this compound, with a molecular formula of C₁₅H₁₈O₄, the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (C=12.000000, H=1.007825, O=15.994915). aksci.comnih.gov An HRMS instrument can measure the experimental mass with enough accuracy to confirm this specific formula, distinguishing it from other potential formulas that might have the same nominal mass of 262.

Table 2: Nominal Mass vs. Exact Mass for this compound

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈O₄ | aksci.comnih.govscreenlib.comarctomsci.com |

| Nominal Mass | 262 | aksci.compharmaffiliates.com |

| Monoisotopic (Exact) Mass | 262.12051 Da | nih.gov |

This capability is crucial in metabolomics, the large-scale study of small molecules within a biological system. nih.gov HRMS, often coupled with liquid chromatography (LC), allows researchers to screen complex plant extracts and obtain the exact masses of hundreds to thousands of metabolites in a single run. This data can be used to identify known compounds like this compound by matching their exact mass and retention time to a database, and to propose formulas for new, previously unidentified natural products.

Application of NMR Spectroscopy for Dynamic Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure of organic molecules. mdpi.comfrontiersin.org It provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The complete and unambiguous structural determination of this compound relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: ¹H NMR spectra reveal the number of different types of protons and their immediate electronic environment, while ¹³C NMR shows the number and types of carbon atoms.

2D NMR: Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically on adjacent carbons), while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with the carbon atoms they are directly attached to or are two to three bonds away from, respectively. mdpi.com

This wealth of connectivity data allows chemists to piece together the molecular puzzle. In fact, the structure of a previously reported eudesmanolide was revised and correctly identified as this compound based on detailed analysis of its ¹H and ¹³C NMR data. researchgate.net

Beyond static structure, NMR is unique in its ability to provide insights into molecular dynamics over a wide range of timescales. researchgate.net Although specific dynamic studies on this compound are not prominent, techniques like temperature-dependent NMR studies or advanced relaxation experiments could be used to probe conformational flexibility, the rotation of substituent groups, and other dynamic processes that may be relevant to its biological function.

Integration of Multi-Omics Data in Natural Product Research

Modern natural product research is increasingly moving towards a holistic, systems-level understanding by integrating multiple "omics" datasets. taylorfrancis.com This approach combines genomics (study of genes), transcriptomics (study of gene expression), and metabolomics (study of metabolites) to connect a plant's genetic makeup with its chemical output. nih.govfrontiersin.org

The biosynthesis of a complex molecule like this compound involves a multi-step enzymatic pathway encoded by a specific set of genes in the Chloranthus plant. Identifying these genes and enzymes is a significant challenge. An integrated omics approach offers a powerful solution. mpg.descispace.com

Transcriptomics (RNA-seq): Researchers can compare the gene expression profiles of the plant under conditions where this compound production is high versus low. Genes that are significantly upregulated in the high-production state are strong candidates for being involved in its biosynthesis. frontiersin.org

Metabolomics (LC-HRMS): Simultaneously, the metabolite profiles of these same samples are analyzed. This confirms the levels of this compound and can identify potential precursors and intermediates in the biosynthetic pathway whose concentrations correlate with the final product. nih.gov

By integrating these two datasets, scientists can establish strong correlations between the expression of specific genes and the accumulation of this compound and its precursors. This integrated analysis provides a highly effective strategy for discovering the complete biosynthetic pathway, paving the way for potential biotechnological production of the compound. taylorfrancis.com

Concluding Perspectives and Future Research Trajectories for Chlorantholide D

Current Gaps in Fundamental Understanding of Chlorantholide D Biology

A significant gap exists in the fundamental biological understanding of this compound. While related sesquiterpenoid dimers from Chloranthus species have been shown to possess anti-inflammatory and neuroprotective properties, the specific biological targets and mechanisms of action for this compound have not been elucidated. mit.edu Key unanswered questions that represent critical areas for future research include:

Molecular Targets: What are the primary cellular and molecular targets with which this compound interacts to exert its biological effects?

Signaling Pathways: Which specific signaling pathways are modulated by this compound? For instance, does it impact common inflammatory pathways such as NF-κB or MAPK, similar to other sesquiterpenoids?

Structure-Activity Relationships: How does the unique dimeric structure and stereochemistry of this compound contribute to its biological activity compared to its monomeric precursors or other related dimers?

Pharmacokinetics and Metabolism: There is a dearth of information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential for evaluating its potential as a therapeutic agent.

Addressing these fundamental questions is a prerequisite for any further development of this compound for clinical applications.

Potential for Biosynthetic Engineering and Synthetic Biology Approaches

The biosynthesis of sesquiterpenoid dimers in Chloranthus is proposed to occur via complex pathways, likely involving key enzymatic steps such as Diels-Alder cycloadditions to form the dimeric scaffold from sesquiterpenoid monomers. nih.gov However, the specific enzymes and genes responsible for the biosynthesis of this compound have not been identified. This lack of knowledge presents a significant hurdle to its sustainable production.

Future research in biosynthetic engineering and synthetic biology could provide powerful solutions:

Pathway Elucidation: The advent of multi-omics technologies, including genomics, transcriptomics, and proteomics, offers a pathway to identify the biosynthetic gene clusters responsible for producing this compound in Chloranthus plants. nih.gov The genome of Chloranthus spicatus has been sequenced, which could facilitate such discovery. schrodinger.com

Heterologous Production: Once the biosynthetic pathway is understood, the responsible genes could be transferred to a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to establish a heterologous production platform. cancer.gov This would enable a sustainable and scalable supply of this compound, overcoming the limitations of extraction from plant sources.

Analogue Generation: Synthetic biology tools could also be employed to generate novel analogues of this compound by introducing modifications to the biosynthetic pathway. This could lead to the creation of new compounds with improved potency, selectivity, or pharmacokinetic properties.

Table 1: Potential Synthetic Biology Strategies for this compound Production

| Strategy | Description | Potential Outcome |

| Pathway Elucidation | Using genomic and transcriptomic data from Chloranthus species to identify genes encoding the enzymes for this compound synthesis. | Identification of the complete biosynthetic pathway for this compound. |

| Heterologous Expression | Transferring the identified biosynthetic genes into a microbial host (e.g., yeast, E. coli). | Sustainable, scalable, and cost-effective production of this compound. |

| Metabolic Engineering | Optimizing the metabolism of the host organism to enhance the flux towards this compound production. | Increased yields of this compound in the heterologous host. |

| Combinatorial Biosynthesis | Introducing enzymes from other pathways or engineered enzymes to create novel derivatives of this compound. | Generation of a library of "unnatural" this compound analogues with potentially improved therapeutic properties. |

New Avenues in Mechanistic Pre-clinical Investigations

Currently, there is a lack of published preclinical studies specifically investigating the mechanism of action of this compound. Future preclinical research should be designed to systematically evaluate its therapeutic potential and elucidate its molecular mechanisms. Promising avenues for investigation include:

Anti-inflammatory and Immunomodulatory Effects: Building on the known activities of related compounds, in-depth studies using cell-based assays and animal models of inflammatory diseases are warranted.

Anticancer Activity: Given that many sesquiterpenoid dimers exhibit cytotoxic effects against cancer cell lines, this compound should be screened against a panel of human cancer cells to determine its potential as an anticancer agent. nih.gov

Neuroprotective Properties: The neuroprotective potential of this compound should be investigated in models of neurodegenerative diseases.

Mechanistic studies should employ modern techniques such as chemoproteomics to identify protein targets and RNA sequencing to understand global changes in gene expression in response to this compound treatment.

Emerging Methodologies for Comprehensive Characterization and Activity Profiling

The structural complexity of this compound and other sesquiterpenoid dimers necessitates the use of advanced analytical techniques for their characterization. While traditional methods like NMR and mass spectrometry are fundamental, emerging methodologies can provide deeper insights:

Cryogenic Electron Microscopy (Cryo-EM): For determining the three-dimensional structure of this compound in complex with its biological targets.

High-Throughput Screening (HTS): To rapidly screen this compound against large libraries of biological targets to identify novel activities.

Phenotypic Screening: Using high-content imaging and analysis to assess the effects of this compound on cellular morphology and function, which can reveal unexpected therapeutic applications.

Computational Modeling: Molecular docking and dynamics simulations can be used to predict potential biological targets and to understand the molecular basis of its interaction with these targets.

Table 2: Advanced Methodologies for this compound Research

| Methodology | Application for this compound |

| Cryo-EM | Structural elucidation of this compound-protein complexes. |

| High-Throughput Screening | Rapid identification of novel biological activities and targets. |

| Phenotypic Screening | Unbiased discovery of therapeutic potential in various disease models. |

| Computational Docking | Prediction of binding modes and affinities to potential protein targets. |

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative and interdisciplinary approach. The complexity of natural product research, from isolation and synthesis to biological evaluation and clinical development, requires the integration of expertise from various fields.

Future progress will likely depend on the formation of research consortia that bring together:

Natural Product Chemists: For the isolation, purification, and structural elucidation of this compound and related compounds.

Synthetic Organic Chemists: To develop total synthesis routes for this compound, which would provide a sustainable supply for research and enable the creation of structural analogues.

Biochemists and Molecular Biologists: To elucidate the biosynthetic pathway and to develop heterologous production systems.

Pharmacologists and Cell Biologists: To investigate the biological activities and mechanisms of action of this compound in preclinical models.

Computational Scientists: To apply modeling and bioinformatics tools to predict targets and analyze large datasets.

International collaborations, such as those between institutions in countries with rich biodiversity and those with advanced technological platforms, could be particularly fruitful in advancing research on natural products like this compound. Funding agencies could play a crucial role by supporting such interdisciplinary and international research programs.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating Chlorantholide D from natural sources, and how can purity be confirmed?

- Methodology : Use column chromatography (e.g., silica gel, HPLC) for initial isolation, followed by spectroscopic techniques (NMR, MS) for structural confirmation. Validate purity via HPLC with ≥95% peak area thresholds and compare retention times with authenticated standards (e.g., SPR01806 this compound) .

- Key Considerations : Ensure solvent systems are optimized to prevent co-elution of structurally similar compounds. Include recovery tests (e.g., spiked samples) to assess extraction efficiency and interference factors .

Q. What analytical techniques are most reliable for characterizing this compound’s molecular structure?

- Methodology : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formula. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

- Data Interpretation : Compare spectral data with published libraries (e.g., Beilstein Database) and ensure consistency with known sesquiterpene lactone frameworks .

Q. How should researchers design dose-response experiments to evaluate this compound’s in vitro bioactivity?

- Experimental Design : Use logarithmic concentration ranges (e.g., 0.1–100 μM) across replicate assays (n ≥ 3). Include positive controls (e.g., paclitaxel for cytotoxicity) and solvent controls (DMSO ≤0.1%).

- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Report IC₅₀/EC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereoselectivity?

- Synthesis Strategy : Explore biocatalytic methods (e.g., enzyme-mediated lactonization) or asymmetric catalysis (e.g., chiral Lewis acids) to enhance stereocontrol. Monitor reaction intermediates via LC-MS and optimize solvent polarity/temperature gradients .

- Yield Improvement : Use design-of-experiment (DoE) approaches to identify critical factors (e.g., catalyst loading, reaction time) and reduce byproduct formation .

Q. What methodologies address contradictions in reported mechanisms of action for this compound across studies?

- Data Reconciliation : Conduct systematic reviews to compare experimental variables (e.g., cell lines, assay endpoints, exposure durations). Perform pathway enrichment analysis (e.g., KEGG, GO) to identify conserved targets .

- Validation Studies : Replicate conflicting experiments under standardized conditions (e.g., ATCC-validated cells, matched incubation times) and use orthogonal assays (e.g., Western blotting alongside qPCR) .

Q. How can in vivo pharmacokinetic studies of this compound be designed to account for metabolic instability?

- Protocol Design : Administer via intravenous and oral routes in rodent models, with serial blood sampling over 24–72 hours. Use LC-MS/MS for quantification and assess metabolites via stable isotope tracing .

- Mitigating Instability : Co-administer CYP450 inhibitors (e.g., ketoconazole) or formulate with nanocarriers (e.g., liposomes) to prolong half-life .

Q. What strategies validate this compound’s target engagement in complex biological systems?

- Techniques : Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding. Use CRISPR/Cas9 knockout models to assess phenotypic rescue .

- Data Integration : Combine proteomics (e.g., SILAC) with transcriptomics to map downstream effects and eliminate off-target hypotheses .

Methodological Best Practices

- Reproducibility : Document all protocols in line with journal guidelines (e.g., Beilstein Journal’s experimental section requirements), including raw data deposition in public repositories .

- Ethical Compliance : Obtain institutional approvals for biological studies and adhere to ARRIVE guidelines for animal research .

- Literature rigor : Use tools like Google Scholar to prioritize high-impact studies and avoid citation bias; cross-check against primary sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。